3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione
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Overview
Description
3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of benzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) and requires the use of a base like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features and biological activities.
Thiazolidine-2,4-dione: Another heterocyclic compound with a sulfur atom in the ring, known for its antidiabetic and anti-inflammatory properties.
Uniqueness
3-Benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione is unique due to the presence of both benzyl and chlorophenyl groups, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity compared to other similar compounds .
Properties
IUPAC Name |
3-benzyl-1-(4-chlorophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-8-14(9-7-13)18-11-15(20)19(16(18)21)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLOEDLJFLONPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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